Azido-PEG6-NHS ester
CAS No.: 2055014-64-5
Cat. No.: VC0520293
Molecular Formula: C19H32N4O10
Molecular Weight: 476.48
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2055014-64-5 |
|---|---|
| Molecular Formula | C19H32N4O10 |
| Molecular Weight | 476.48 |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C19H32N4O10/c20-22-21-4-6-28-8-10-30-12-14-32-16-15-31-13-11-29-9-7-27-5-3-19(26)33-23-17(24)1-2-18(23)25/h1-16H2 |
| Standard InChI Key | WXKOAPGNZNSYPW-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
| Appearance | Solid powder |
Introduction
Chemical Identity and Properties
Azido-PEG6-NHS ester is a specialized chemical compound featuring two distinct functional groups connected by a polyethylene glycol (PEG) spacer. The molecule contains an azide group (N₃) at one end and an N-hydroxysuccinimide (NHS) ester at the other, joined by a hexaethylene glycol chain that provides flexibility and enhances solubility in aqueous environments .
Basic Chemical Information
The fundamental chemical properties of Azido-PEG6-NHS ester are summarized in the following table:
Structural Features
The structure of Azido-PEG6-NHS ester is characterized by its linear arrangement with reactive groups at both termini. The PEG component consists of six ethylene glycol units (-CH₂CH₂O-)₆, providing a flexible spacer between the functional groups. This structural arrangement offers several advantages:
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Enhanced water solubility due to the hydrophilic PEG chain
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Reduced steric hindrance in conjugation reactions
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Sufficient spacing between connected molecules
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Improved pharmacokinetic properties in resulting bioconjugates
Functional Reactivity
The dual functionality of Azido-PEG6-NHS ester makes it particularly valuable for sequential and orthogonal conjugation strategies in biomedical research.
Azide Group Reactivity
The azide (N₃) group exhibits specific reactivity that enables precise chemical modifications:
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Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes
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Reacts with strained cyclooctynes such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) through strain-promoted azide-alkyne cycloaddition (SPAAC)
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Forms stable triazole linkages that are resistant to hydrolysis and metabolic degradation
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Enables "click chemistry" approaches that proceed efficiently under mild conditions compatible with biological systems
NHS Ester Functionality
The N-hydroxysuccinimide (NHS) ester group at the opposite terminus provides complementary reactivity:
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Reacts specifically with primary amines to form stable amide bonds
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Targets lysine residues and N-terminal amines in proteins and peptides
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Functions optimally in slightly basic conditions (pH 7-9)
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Acts as a good leaving group, facilitating nucleophilic attack by amines
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Enables efficient conjugation to proteins, antibodies, and other amine-containing biomolecules
Applications in Biomedical Research
Azido-PEG6-NHS ester has demonstrated significant utility across multiple research domains, with particular prominence in drug development and bioconjugation applications.
Antibody-Drug Conjugate (ADC) Development
In the field of targeted cancer therapy, Azido-PEG6-NHS ester serves as a crucial component in antibody-drug conjugate synthesis:
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Functions as a linker connecting cytotoxic payloads to antibodies
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Enables precise conjugation chemistry with controlled stoichiometry
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Provides appropriate spacing between the antibody and drug components
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Contributes to the stability and pharmacokinetic properties of the resulting ADC
Interestingly, there exists some discrepancy in the literature regarding the cleavability characteristics of Azido-PEG6-NHS ester in ADC applications. While some sources describe it as a "cleavable 6 unit PEG ADC linker" , others characterize it as a "non-cleavable linker for bio-conjugation" . This apparent contradiction may reflect different experimental contexts or specific modifications to the basic structure that influence its behavior in biological systems.
PROTAC Development
Proteolysis-targeting chimeras (PROTACs) represent an innovative approach to protein degradation, where Azido-PEG6-NHS ester serves as a valuable linker:
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Connects E3 ubiquitin ligase ligands with target protein-binding moieties
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The PEG spacer provides optimal distance for ternary complex formation
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Facilitates the synthesis of bifunctional molecules that induce targeted protein degradation
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Contributes to PROTAC solubility and pharmacokinetic properties
PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins, and the linker characteristics significantly influence their efficacy. The hexaethylene glycol component of Azido-PEG6-NHS ester provides appropriate spacing and flexibility for optimal ternary complex formation between the E3 ligase, the PROTAC, and the target protein .
Bioconjugation Applications
Beyond therapeutic development, Azido-PEG6-NHS ester finds broad application in bioconjugation strategies:
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Protein labeling with fluorophores, affinity tags, or detection probes
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Surface functionalization of nanoparticles and biomaterials
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Development of diagnostic tools and immunoassays
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Synthesis of complex bioconjugates through orthogonal chemistry approaches
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Creation of protein-polymer conjugates with enhanced properties
The capacity for sequential and orthogonal conjugation reactions makes Azido-PEG6-NHS ester particularly valuable in creating multifunctional bioconjugates, where precise control over attachment sites and stoichiometry is critical.
Chemical Reaction Mechanisms
Understanding the reaction mechanisms of Azido-PEG6-NHS ester provides insight into its utility in bioconjugation applications.
Azide Click Chemistry Reactions
The azide group participates in several types of click chemistry reactions:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC):
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Requires a terminal alkyne and Cu(I) catalyst
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Forms a 1,4-disubstituted 1,2,3-triazole
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Strain-promoted azide-alkyne cycloaddition (SPAAC):
These reactions enable versatile approaches to bioconjugation, allowing researchers to design complex molecular structures with precise control over connectivity and spatial arrangement.
Comparison with Related Compounds
Azido-PEG6-NHS ester belongs to a family of bifunctional PEG linkers that vary in their PEG chain length and terminal reactive groups.
Comparison with Different PEG Chain Lengths
The length of the PEG chain influences several properties of the linker and the resulting bioconjugates:
The selection of appropriate PEG chain length depends on the specific requirements of the bioconjugation application, including desired spacing, solubility, and pharmacokinetic properties.
Related Bifunctional Linkers
Other bifunctional linkers with similar applications include:
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Propargyl-PEG derivatives - Feature alkyne groups for complementary click chemistry approaches
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Maleimide-PEG-NHS esters - Target thiols (cysteines) instead of azide-reactive moieties
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DBCO-PEG linkers - Contain strained cyclooctyne groups for copper-free click chemistry
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Azide-PEG-tetrazine linkers - Utilize tetrazine for inverse electron-demand Diels-Alder reactions
Each variant offers specific advantages depending on the particular bioconjugation requirements and the properties of the biomolecules involved.
Practical Considerations for Research Applications
Reaction Conditions for Bioconjugation
Successful application of Azido-PEG6-NHS ester in bioconjugation requires attention to reaction conditions:
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NHS ester reactions:
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Optimal pH range: 7.0-8.5
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Buffer systems: phosphate, bicarbonate, or borate
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Avoid buffers containing primary amines (e.g., Tris)
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Reaction time: typically 30 minutes to 2 hours at room temperature
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Azide click chemistry:
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